molecular formula C20H17N3O4S B15028418 (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028418
M. Wt: 395.4 g/mol
InChI Key: NEEJLSNOZPUEIY-BOPFTXTBSA-N
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Description

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazolone core with a (Z)-configured benzylidene substituent. Its structure includes:

  • A 3,4-dimethoxyphenyl group at position 2 of the thiazolo-triazolone ring.
  • A 2-methoxybenzylidene moiety at position 5, which adopts a Z-configuration due to steric and electronic constraints .

This compound belongs to a class of molecules with demonstrated biological activities, including antimicrobial and anti-inflammatory properties. Its synthesis typically involves condensation reactions between substituted amines and thiazolidinone precursors under mild, base-catalyzed conditions (e.g., potassium carbonate in methanol) .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O4S/c1-25-14-7-5-4-6-12(14)11-17-19(24)23-20(28-17)21-18(22-23)13-8-9-15(26-2)16(10-13)27-3/h4-11H,1-3H3/b17-11-

InChI Key

NEEJLSNOZPUEIY-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiazole, followed by cyclization with hydrazine hydrate to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolo-triazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (¹³C-NMR, δ ppm) Reference
Target Compound 2: 3,4-dimethoxyphenyl; 5: 2-methoxybenzylidene Not reported Not reported Not explicitly provided
(Z)-5-(2-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2b) 2: Unsubstituted; 5: 2-methoxybenzylidene 196–198 54 160.0 (C=O), 159.1 (aromatic), 55.9 (OCH₃)
(Z)-5-(3,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2: Phenyl; 5: 3,4-dimethoxybenzylidene Not reported Not reported Similar core structure, Z-configuration confirmed
(Z)-5-(4-(Diethylamino)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2e) 2: Unsubstituted; 5: 4-diethylaminobenzylidene 232–234 67 158.8 (C=O), 150.5 (N-linked aromatic), 44.2 (N-CH₂)
5-[(Z)-2,3-Dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one Core variation: triazolo-thiazole Not reported Not reported Coplanar thiazolo-triazole and benzene rings (1.37° interplanar angle)
Key Observations:

Substituent Position: The target compound’s 3,4-dimethoxyphenyl group at position 2 distinguishes it from analogs like 2b (unsubstituted at position 2).

Z-Configuration : All analogs exhibit a Z-conformation at the benzylidene double bond, critical for maintaining planarity and facilitating π-π stacking in biological targets .

Melting Points: Compounds with polar substituents (e.g., 2e with diethylamino) show higher melting points (>230°C), while those with flexible groups (e.g., allyloxy in 2c) melt at lower temperatures (~133°C) .

Table 2: Antimicrobial Activity of Selected Analogs
Compound MIC₅₀ (μg/mL) Target Pathogens Key Structural Features Reference
Target Compound Not reported Not reported Dual methoxy groups at 2 and 5 positions
(Z)-3-(3-Hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (5b) 8–16 (bacterial); 16–32 (fungal) S. aureus, C. albicans Hydroxyphenyl and indole groups
(Z)-5-(2-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2b) Not reported Not reported 2-methoxybenzylidene moiety
(Z)-5-(4-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2a) 32–64 E. coli, P. aeruginosa Fluorine substituent (electron-withdrawing)
Key Findings:
  • Electron-Donating Groups : Methoxy substituents (as in 2b and the target compound) are associated with enhanced antimicrobial activity compared to electron-withdrawing groups (e.g., fluorine in 2a) .
  • Dual Methoxy Substitution : The target compound’s 3,4-dimethoxy and 2-methoxy groups may synergistically improve membrane permeability and target binding, though specific MIC₅₀ data are pending .

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